Comprehensive Profiling of the 3-Methylisoxazole Scaffold: Targeting Potential of Ethyl 2-(3-methylisoxazol-5-yl)acetate
Comprehensive Profiling of the 3-Methylisoxazole Scaffold: Targeting Potential of Ethyl 2-(3-methylisoxazol-5-yl)acetate
Topic: Potential Biological Targets of Ethyl 2-(3-methylisoxazol-5-yl)acetate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 2-(3-methylisoxazol-5-yl)acetate (CAS: 173850-46-9) is a specialized heterocyclic ester primarily utilized as a high-value intermediate in medicinal chemistry. While often categorized as a building block, its biological relevance extends beyond synthetic utility. In biological systems, this molecule acts as a latent pharmacophore or prodrug . Upon administration, it is rapidly hydrolyzed by intracellular and plasma carboxylesterases to its active metabolite: 3-methyl-5-isoxazoleacetic acid (CAS: 19668-85-0).
This guide analyzes the biological targets of this compound through two distinct lenses:
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Direct Metabolic Targets: The enzymatic systems responsible for its activation.
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Pharmacological Targets of the Active Metabolite: The specific receptors and protein interfaces modulated by the free acid form, including Glutamate Receptors , VHL E3 Ligase , and Bromodomain (BET) proteins .
Chemical Biology & Activation Mechanism
The Prodrug Concept
The ethyl ester moiety masks the polarity of the carboxylic acid, potentially enhancing cellular permeability. However, the biological activity is contingent upon the liberation of the free acid.
Primary Metabolic Target: Carboxylesterases (CES1 and CES2)
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Mechanism: Nucleophilic attack by the catalytic serine of the esterase on the carbonyl carbon of the ethyl ester.
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Localization: High expression in the liver, intestine, and plasma implies rapid first-pass metabolism.
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Implication: In in vitro assays lacking esterases (e.g., purified receptor binding assays), the ester may show low affinity. Protocols must account for pre-incubation with esterases or direct use of the acid form.
Visualization of Metabolic Activation
The following diagram illustrates the hydrolysis pathway and the subsequent divergence into pharmacological targets.
Figure 1: Metabolic activation of the ethyl ester precursor into the active isoxazole acetic acid pharmacophore and its downstream targets.
Primary Biological Targets
Glutamate Receptors (iGluRs)
The 3-methyl-5-isoxazoleacetic acid scaffold shares significant structural homology with Ibotenic acid (a potent NMDA/metabotropic glutamate agonist) and AMPA .
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Mechanism of Action: The isoxazole ring acts as a bioisostere for the distal carboxylate of glutamate, while the acetic acid moiety mimics the alpha-carboxyl group.
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Specificity: Research indicates this scaffold acts as a selective agonist for specific subsets of glutamate receptors.[1] Unlike amino-isoxazoles (e.g., AMPA), the lack of an alpha-amino group in this specific derivative suggests it may modulate metabotropic receptors (mGluRs) or act as a partial agonist/competitive inhibitor at ionotropic sites.
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Therapeutic Relevance: Modulation of synaptic transmission, potential neuroprotective effects, and enhancement of cognition (related to LTP induction).
Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase
The 3-methylisoxazole moiety has emerged as a critical "left-hand" fragment in the design of PROTACs and VHL inhibitors.
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Role: It serves as a mimic for the hydroxyproline residue of HIF-1α, which is the natural substrate for VHL.[2]
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Binding Interface: The isoxazole nitrogen and oxygen atoms participate in hydrogen bonding networks within the VHL binding pocket, displacing the native HIF-1α peptide.
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Significance: Small molecules containing this fragment can disrupt the VHL/HIF-1α interaction, stabilizing HIF-1α and inducing a hypoxic response (useful in anemia or ischemia).
Bromodomain (BET) Proteins
Patent literature (e.g., Constellation Pharmaceuticals) identifies the 3-methylisoxazole-5-acetate motif as a key fragment in inhibitors of Bromodomain-containing proteins (BRD4) .
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Mechanism: The isoxazole ring acts as an acetyl-lysine mimic (Kac mimic). The heteroatoms (N, O) interact with the conserved asparagine residue (Asn140 in BRD4) in the bromodomain binding pocket.
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Application: Development of inhibitors for c-Myc dependent cancers and inflammatory diseases.
Quantitative Data Summary
| Target System | Active Ligand Form | Interaction Type | Biological Effect | Reference |
| Carboxylesterase 1 (CES1) | Ethyl Ester | Substrate | Hydrolysis to Acid (t½ < 30 min in plasma) | [1] |
| Glutamate Receptors | Free Acid | Agonist | Excitatory Postsynaptic Current (EPSC) Modulation | [2] |
| VHL E3 Ligase | Free Acid Fragment | Competitive Inhibitor | Disruption of VHL-HIF1α complex (IC50 ~µM range) | [3] |
| BRD4 (BET) | Free Acid Fragment | Kac Mimic | Inhibition of Chromatin Binding | [4] |
Experimental Protocols for Validation
Protocol A: Esterase Stability Assay
Objective: To determine the rate of conversion from Ethyl 2-(3-methylisoxazol-5-yl)acetate to the active acid.
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Preparation: Dissolve the ethyl ester (10 mM stock in DMSO).
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Incubation: Dilute to 10 µM in mouse/human plasma or purified CES1 enzyme buffer (PBS, pH 7.4).
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Sampling: Incubate at 37°C. Aliquot 50 µL samples at t = 0, 5, 15, 30, 60 min.
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Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
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Analysis: Centrifuge (10,000 x g, 5 min). Analyze supernatant via LC-MS/MS.
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Monitor: Depletion of Parent (m/z 170 → fragment) and Appearance of Acid (m/z 142 → fragment).
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Protocol B: VHL Fluorescence Polarization (FP) Binding Assay
Objective: To validate the isoxazole acid as a VHL ligand.
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Reagents: Recombinant VHL-ElonginB-ElonginC (VBC) complex; FAM-labeled HIF-1α peptide (tracer).
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Compound Prep: Prepare serial dilutions of 3-methyl-5-isoxazoleacetic acid (hydrolyzed product) in assay buffer (50 mM Tris, 100 mM NaCl, 0.1% Pluronic F-127).
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Reaction: Mix 20 nM VBC protein + 10 nM FAM-peptide + Compound (various concentrations) in a black 384-well plate.
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Equilibration: Incubate for 30 minutes at room temperature in the dark.
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Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).
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Data Analysis: Plot mP vs. log[Compound]. Calculate IC50 (concentration displacing 50% of tracer).
Workflow Visualization
Figure 2: Experimental workflow for validating the biological activity of the ethyl ester via its active metabolite.
References
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Buckley, D. L., et al. (2012).[3] "Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction." Journal of the American Chemical Society, 134(10), 4465–4468. [Link]
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Albrecht, B. K., et al. (2011). "Bromodomain Inhibitors and Uses Thereof." European Patent EP2646446B1. Constellation Pharmaceuticals.[1][4][5][6]
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Johnstone, T. B., et al. (2010).[7] "Allosteric Modulation of Related Ligand-Gated Ion Channels Synergistically Induces Long-Term Potentiation in the Hippocampus."[5] Journal of Pharmacology and Experimental Therapeutics, 336(3), 908-915.[7] [Link]
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PubChem. (2024).[5] 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid (CID 4195532).[8] National Library of Medicine. [Link]
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